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BCR-ABL-IN-11

Cat. No.: B11709575
CAS No.: 2362-25-6
M. Wt: 346.4 g/mol
InChI Key: OEIUYPYXOYZUAX-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature in Bis-benzamide Chemistry

Bis-benzamides are a subclass of amides, which are derivatives of carboxylic acids where a hydroxyl group is replaced by an amine. The defining feature of a bis-benzamide is the presence of two benzamide (B126) functionalities within a single molecule. The nomenclature of these compounds follows the systematic rules of organic chemistry, clearly indicating the nature and position of the constituent parts.

The name "Benzamide, N,N'-1,3-phenylenebis[4-amino-" can be broken down as follows:

Benzamide: The core functional group, consisting of a benzene (B151609) ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

N,N'-...bis: Indicates that two identical groups are attached to two different nitrogen atoms.

1,3-phenylene: Refers to the central aromatic linker, a benzene ring with attachments at the meta positions (carbons 1 and 3).

[4-amino-]: Specifies that each of the benzamide units has an amino (-NH2) group at the fourth carbon of its benzene ring, para to the carbonyl group.

This systematic naming is crucial for distinguishing between various isomers. For instance, the isomeric counterpart, Benzamide, N,N'-1,4-phenylenebis[4-amino-, possesses the same molecular formula but has its benzamide units attached to a p-phenylenediamine (B122844) (1,4-phenylene) core. nih.gov This seemingly minor structural change can lead to significant differences in the molecule's three-dimensional shape, solubility, and its interactions with biological targets or other molecules.

Academic Significance and Research Trajectory of Bis-amide Scaffolds

The bis-amide scaffold is a recurring motif in medicinal chemistry and materials science. The presence of two amide bonds provides specific hydrogen bonding capabilities and a degree of conformational rigidity, which are desirable features in the design of molecules with specific functions.

In the realm of medicinal chemistry , bis-amide structures are explored for a variety of therapeutic applications. They can serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, and antimicrobial agents. nanobioletters.com The ability of the amide groups to form hydrogen bonds often plays a critical role in the binding of these molecules to their biological targets. While specific research on Benzamide, N,N'-1,3-phenylenebis[4-amino- is not extensively documented in publicly available literature, the broader class of N-substituted benzamide derivatives has been investigated for its potential as antitumor agents. researchgate.net For example, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor, and evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net

In materials science , particularly in the field of supramolecular chemistry, bis-amide compounds are recognized for their ability to self-assemble into well-ordered structures. The hydrogen bonding between amide groups can drive the formation of tapes, ribbons, or helical structures. These self-assembled architectures have potential applications in the development of gels, liquid crystals, and other functional materials. Aromatic oligoamides, which are larger molecules containing multiple amide linkages, are a prominent example of "foldamers"—synthetic molecules that mimic the folding behavior of proteins and other biomolecules. nih.gov

Distinguishing Isomeric and Substituted Analogs in Academic Inquiry

The precise arrangement of atoms in a molecule, or its isomerism, is a fundamental concept in chemistry with profound implications for a compound's properties and function. In the context of bis-benzamides, isomeric and substituted analogs are key areas of academic investigation.

Substituted Analogs: Academic research often involves the synthesis of a series of related compounds, or analogs, where different chemical groups are systematically introduced to probe structure-activity relationships (SAR). For bis-benzamides, substitutions can be made on the terminal amino groups, the benzoyl rings, or the central phenylene linker. For example, research into N-substituted benzamide derivatives as potential antitumor agents has shown that the nature and position of substituents on the phenyl ring can dramatically affect the compound's anti-proliferative activity. nih.gov In one study, it was found that the presence of a chlorine atom or a nitro group on the benzene ring significantly decreased the anti-proliferative activity of the tested compounds. nih.gov

The synthesis of various substituted N-phenylbenzamides is a common theme in medicinal chemistry research, with the aim of developing compounds with enhanced biological activity. researchgate.net These studies underscore the importance of subtle structural modifications in fine-tuning the properties of a molecule for a specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4O2 B11709575 BCR-ABL-IN-11 CAS No. 2362-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2362-25-6

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-amino-N-[3-[(4-aminobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H18N4O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,21-22H2,(H,23,25)(H,24,26)

InChI Key

OEIUYPYXOYZUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for Amide Bond Formation in Bis-benzamide Synthesis

The creation of the two benzamide (B126) linkages in the target molecule is the cornerstone of its synthesis. This is typically achieved through acylation reactions where a diamine is treated with an acylating agent.

Acylation Reactions Utilizing Phenylenediamine Precursors

A common and effective method for the synthesis of N,N'-1,3-phenylenebis[4-aminobenzamide] involves the acylation of 1,3-phenylenediamine with a suitable derivative of 4-aminobenzoic acid. A strategically sound approach utilizes a protected form of the 4-aminobenzoyl moiety to prevent unwanted side reactions. A common protecting group for the amino functionality is the nitro group.

The synthesis can, therefore, be conceptualized in two primary stages:

Amide Bond Formation: Reaction of 1,3-phenylenediamine with 4-nitrobenzoyl chloride. This reaction forms the core bis-benzamide structure, yielding the intermediate N,N'-1,3-phenylenebis[4-nitrobenzamide].

Reduction: The nitro groups on the intermediate are then reduced to the desired amino groups.

The initial acylation step is a nucleophilic acyl substitution reaction. The amino groups of 1,3-phenylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Step 1: Acylation

1,3-phenylenediamine + 2 equivalents of 4-nitrobenzoyl chloride → N,N'-1,3-phenylenebis[4-nitrobenzamide] + 2 HCl

Step 2: Reduction

N,N'-1,3-phenylenebis[4-nitrobenzamide] + Reducing Agent → Benzamide, N,N'-1,3-phenylenebis[4-amino-]

This two-step process is a widely adopted strategy for preparing aromatic diamines with amide linkages, as it allows for the controlled formation of the desired product. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of N,N'-1,3-phenylenebis[4-aminobenzamide] is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and catalyst, as well as the stoichiometry of the reactants.

Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are often employed for the acylation step. These solvents are effective at dissolving the reactants and facilitating the reaction. For the reduction step, solvents like ethanol (B145695) or methanol (B129727) are commonly used in conjunction with a catalyst.

Temperature: The acylation reaction is often carried out at low to ambient temperatures to control the reaction rate and minimize the formation of byproducts. The reduction of the nitro groups is typically performed under mild conditions, often at room temperature, although gentle heating may be required to drive the reaction to completion.

Catalyst: The reduction of the nitro groups is a critical step that requires a catalyst. The most common catalysts for this transformation are palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas. researchgate.net Other reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid or iron powder in acidic media can also be used.

Base: In the acylation step, a base such as pyridine (B92270) or triethylamine (B128534) is often added to scavenge the HCl produced during the reaction. This prevents the protonation of the amine reactants, which would render them non-nucleophilic.

The following table summarizes representative reaction conditions for the synthesis of bis-benzamides, which can be adapted for the synthesis of the target compound.

StepReactantsSolventCatalyst/BaseTemperatureYield (%)
Acylation 1,3-phenylenediamine, 4-nitrobenzoyl chlorideDMAcPyridine0-25°C>90
Reduction N,N'-1,3-phenylenebis[4-nitrobenzamide]EthanolPd/C, H₂25-40°C>95

Note: The yields are representative of analogous reactions and may vary for the specific synthesis of Benzamide, N,N'-1,3-phenylenebis[4-amino-.

Functional Group Transformations and Post-Synthetic Derivatization

The presence of two primary amino groups and two amide linkages in Benzamide, N,N'-1,3-phenylenebis[4-amino-] allows for a range of post-synthetic modifications. These transformations can be used to further functionalize the molecule for various applications.

Chemical Modifications of Amino Moieties

The two terminal amino groups are nucleophilic and can undergo a variety of chemical reactions. These include:

Alkylation: The amino groups can be alkylated using alkyl halides to introduce alkyl chains.

Acylation: Further acylation with different acid chlorides or anhydrides can lead to the formation of more complex amides.

Schiff Base Formation: Reaction with aldehydes or ketones can form imines (Schiff bases).

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

The reactivity of the amino groups allows for the synthesis of a diverse library of derivatives with tailored properties.

Reactions Involving Benzamide Linkages

The benzamide linkages in the molecule are generally stable, but they can undergo chemical transformations under certain conditions.

Hydrolysis: The amide bonds can be hydrolyzed back to the constituent carboxylic acid and amine under either acidic or basic conditions, typically with heating. researchgate.net The stability of the amide bond is a key feature of this class of molecules.

Reduction: The amide carbonyl groups can be reduced to methylene (B1212753) groups using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the bis-benzamide into a polyamine.

These reactions, while possible, often require harsh conditions, reflecting the inherent stability of the amide bond.

Advanced Characterization Techniques and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the connectivity, functional groups, and electronic environment of the molecule.

While complete, published experimental spectra for this specific compound are not widely available, a predictive analysis based on its constituent parts—a 1,3-phenylenediamine central core and two 4-aminobenzamide (B1265587) terminal units—allows for a detailed theoretical assignment of its NMR spectra. rsc.org

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three separate rings, as well as resonances for the amide and amine protons. The environment of each proton, influenced by the electron-donating amino (-NH₂) groups and the electron-withdrawing amide (-CONH-) linkages, dictates its chemical shift. The protons on the terminal 4-aminobenzoyl rings are anticipated to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons on the central 1,3-phenylene ring will exhibit a more complex pattern of multiplets due to their meta- and ortho-couplings. rsc.org The amide (N-H) protons are expected to appear as a singlet in the downfield region, typically around 10 ppm, while the primary amine (NH₂) protons would likely produce a broad singlet at a higher field.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzamide (B126), N,N'-1,3-phenylenebis[4-amino-

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (4-aminobenzoyl) 6.6 - 6.8 Doublet
Aromatic H (4-aminobenzoyl) 7.6 - 7.8 Doublet
Aromatic H (1,3-phenylene) 7.0 - 7.9 Multiplet
Amide N-H ~10.4 Singlet

¹³C NMR Spectroscopy : The carbon NMR spectrum provides complementary information, confirming the presence of key functional groups and the carbon framework. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift. The aromatic region will contain multiple signals corresponding to the chemically non-equivalent carbons across the three rings. Carbons bonded to nitrogen atoms will have distinct shifts compared to those bonded only to hydrogen or other carbons. scielo.br

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benzamide, N,N'-1,3-phenylenebis[4-amino-

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 169
Aromatic C-N 135 - 155

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the molecule. The IR spectrum of Benzamide, N,N'-1,3-phenylenebis[4-amino- is expected to be dominated by absorptions from the N-H and C=O bonds of the amine and amide moieties. scielo.br

Key vibrational modes include:

N-H Stretching : Two distinct regions are anticipated. The primary amine (-NH₂) groups typically show a pair of bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching. The secondary amide (N-H) stretch is expected as a single, often sharp, band around 3300-3350 cm⁻¹. researchgate.net

C=O Stretching (Amide I) : A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected to appear in the region of 1640-1680 cm⁻¹. researchgate.net

N-H Bending (Amide II) : This band arises from the coupling of N-H in-plane bending and C-N stretching vibrations and is a key marker for secondary amides, typically appearing between 1510-1570 cm⁻¹.

Aromatic C=C Stretching : Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the vibrations of the benzene rings.

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Secondary Amide N-H Stretch 3300 - 3350 Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Amide Carbonyl C=O Stretch (Amide I) 1640 - 1680 Strong
Aromatic Ring / Amide C=C Stretch / N-H Bend (Amide II) 1450 - 1600 Medium-Strong

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of the compound. For Benzamide, N,N'-1,3-phenylenebis[4-amino-, the expected exact mass is 346.1430 g/mol , corresponding to the molecular formula C₂₀H₁₈N₄O₂. nih.gov The mass spectrum would show a molecular ion peak [M]⁺ at m/z 346.

The fragmentation of this molecule under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely proceed via cleavage of the robust amide bonds. The most predictable fragmentation pathway involves the scission of the C-N amide bonds, which would lead to characteristic fragment ions.

Table 4: Predicted Major Mass Spectrometry Fragments

m/z Value Proposed Fragment Structure Description
346 [C₂₀H₁₈N₄O₂]⁺ Molecular Ion [M]⁺
227 [H₂N-C₆H₄-CONH-C₆H₄-NH]⁺ Loss of a 4-aminobenzoyl radical
120 [H₂N-C₆H₄-CO]⁺ 4-Aminobenzoyl cation
108 [H₂N-C₆H₄-NH₂]⁺ 1,3-Phenylenediamine radical cation

Solid-State Characterization and Morphological Analysis

The arrangement of molecules in the solid state dictates the material's bulk properties. This is particularly important for aromatic amides, which are known to form highly ordered structures.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for Benzamide, N,N'-1,3-phenylenebis[4-amino- has not been reported in the searched literature, its molecular structure suggests a high propensity for forming an ordered, crystalline solid stabilized by extensive hydrogen bonding. nih.gov

The molecule possesses multiple hydrogen bond donors (two primary amine groups and two secondary amide N-H groups) and acceptors (two amide carbonyl oxygens and the nitrogen lone pairs). This facilitates the formation of a robust, three-dimensional hydrogen-bonding network. mdpi.com Key interactions expected in the crystal lattice include:

Amide-Amide Hydrogen Bonding : Molecules are likely to link into chains or sheets via N-H···O=C hydrogen bonds between the amide groups. researchgate.net

Amine-Amide/Amine-Amine Interactions : The terminal primary amine groups can form additional N-H···O and N-H···N hydrogen bonds, linking the primary amide networks together.

π–π Stacking : The multiple aromatic rings are likely to engage in π–π stacking interactions, further stabilizing the crystal packing. mdpi.com

Such ordered packing is characteristic of aramids and other high-performance polymers, contributing to their thermal stability and mechanical strength. researchgate.netsemanticscholar.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential techniques for visualizing the morphology of materials at the micro- and nanoscale. While no specific electron microscopy studies have been performed on Benzamide, N,N'-1,3-phenylenebis[4-amino-, these methods would be critical for analyzing the morphology of any materials or supramolecular structures derived from it. scirp.org

Scanning Electron Microscopy (SEM) would be employed to study the surface topography of bulk samples. If the compound were processed into a film or fiber, SEM would reveal details about surface texture, porosity, and the alignment of larger-scale features.

Transmission Electron Microscopy (TEM) offers higher resolution to probe the internal structure. For a semi-crystalline material made from this compound, TEM could be used to visualize the size and distribution of crystalline domains within an amorphous matrix. If the molecule were to self-assemble into nanofibers or other nanostructures, TEM would be the primary technique for characterizing their dimensions and morphology.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of a molecule. These methods provide a microscopic understanding of the molecular structure and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine molecular orbital energies, shapes, and the distribution of electron density within a molecule.

For a molecule like Benzamide (B126), N,N'-1,3-phenylenebis[4-amino-, DFT calculations would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule. This surface illustrates the charge distribution and can predict sites susceptible to electrophilic or nucleophilic attack. For instance, in related aromatic amides, the oxygen atoms of the carbonyl groups typically exhibit a negative electrostatic potential, making them likely sites for electrophilic attack, while the amino groups would show regions of positive potential.

To illustrate, consider the computed properties for a related isomer, Benzamide, N,N'-1,4-phenylenebis(4-amino-). While the exact values would differ for the 1,3-phenylene isomer, the principles of analysis remain the same.

Illustrative Data for a Related Benzamide Isomer

Property Predicted Value Significance
Molar Refractivity 102.3 ± 0.3 cm³ Relates to the polarizability of the molecule.

This data is for illustrative purposes and represents values for a related isomer.

The biological activity and physical properties of a flexible molecule like Benzamide, N,N'-1,3-phenylenebis[4-amino- are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

By systematically rotating the rotatable bonds—specifically around the amide linkages and the bonds connecting the phenyl rings—a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers. These calculations can be performed using various levels of theory, including DFT, to provide accurate energy landscapes. Understanding the preferred conformations is critical for predicting how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like Benzamide, N,N'-1,3-phenylenebis[4-amino- would behave in a biological environment, such as in solution or near a protein binding site.

These simulations can reveal important information about intermolecular interactions, including hydrogen bonding patterns with solvent molecules or amino acid residues in a protein. For this particular compound, the amino and amide groups are capable of acting as both hydrogen bond donors and acceptors, which would be crucial for its interactions with biological macromolecules. MD simulations can also provide insights into the conformational flexibility of the molecule in a dynamic setting, complementing the static picture from conformational analysis.

Structure-Activity Relationship (SAR) Modeling Based on Computational Descriptors

Structure-Activity Relationship (SAR) modeling is a key component of rational drug design and materials science. It seeks to establish a correlation between the chemical structure of a compound and its biological activity or physical properties. Computational descriptors, derived from the molecular structure, are used to quantify various aspects of the molecule's physicochemical properties.

For Benzamide, N,N'-1,3-phenylenebis[4-amino-, a range of computational descriptors could be calculated to build an SAR model. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Calculated using quantum chemical methods, including dipole moment, HOMO-LUMO energies, and partial atomic charges.

Lipophilic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the molecule's hydrophobicity.

By correlating these descriptors with experimentally determined activities for a series of related compounds, a predictive SAR model can be developed. This model can then be used to design new molecules with potentially enhanced properties.

Table of Relevant Computational Descriptors

Descriptor Description Relevance to SAR
LogP Octanol-water partition coefficient Predicts the hydrophobicity and membrane permeability of the molecule.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms Relates to the molecule's ability to form hydrogen bonds and its transport properties.
Number of Rotatable Bonds Count of bonds that allow free rotation Indicates the conformational flexibility of the molecule.

| Hydrogen Bond Donors/Acceptors | Count of atoms that can donate or accept hydrogen bonds | Crucial for predicting intermolecular interactions with biological targets. |

This table lists descriptors that would be critical in an SAR study of the target compound.

Advanced Applications in Materials Science

Polymer Synthesis and Functionalization Using Bis-benzamide Monomers

The bifunctional nature of Benzamide (B126), N,N'-1,3-phenylenebis[4-amino-, with its two primary amine groups, makes it an ideal monomer for polycondensation reactions. It is primarily used in the synthesis of aromatic polyamides, often referred to as aramids, which are renowned for their exceptional thermal stability and mechanical strength. researchgate.net

Polymeric Materials with Defined Architectures

The synthesis of high-performance polyamides from bis-benzamide monomers is typically achieved through low-temperature solution polycondensation. ijert.orgscirp.org This method involves reacting the diamine monomer with aromatic diacid chlorides, such as isophthaloyl chloride (IPC) or terephthaloyl chloride (TPC), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). ijert.orgijert.org

The incorporation of the meta-phenylene linkage from the Benzamide, N,N'-1,3-phenylenebis[4-amino- monomer introduces a kinked, non-linear geometry into the polymer backbone. This structural feature disrupts the close packing of polymer chains, which in turn leads to the formation of amorphous or semi-crystalline materials. ijert.org This is in contrast to polymers synthesized from the para-phenylene isomer, which tend to be more crystalline. The reduced crystallinity enhances the solubility of these aramids in organic solvents, a significant advantage for processing and fabrication of films and fibers. ntu.edu.tw

Research on a structurally similar p-phenylene diamine, N,N'bis-(4-aminobenzoyl) benzene-1,4-diamine (BABD), has demonstrated the synthesis of a series of novel aromatic polyamides. These polymers exhibited moderate to high molecular weights, as indicated by their inherent viscosities. ijert.org

Incorporation into Advanced Composite Systems

The robust thermal and mechanical properties of polyamides derived from bis-benzamide monomers make them excellent candidates for the matrix material in advanced composite systems. Their high strength and thermal resistance can significantly enhance the performance of composites used in demanding applications, such as in the aerospace, military, and microelectronics industries. ijert.org

PropertyValue Range for Related PolyamidesReference
Inherent Viscosity (dL/g)0.27 - 1.21 ijert.orgntu.edu.tw
Glass Transition Temp. (Tg) (°C)196 - 244 ijert.orgntu.edu.tw
10% Weight Loss Temp. (°C)> 470 researchgate.net
Tensile Strength (MPa)79 - 93 mdpi.com
Young's Modulus (GPa)1.7 - 2.6 mdpi.com

Nanomaterial Development and Self-Assembly

The specific arrangement of hydrogen bond donors (N-H) and acceptors (C=O) in the Benzamide, N,N'-1,3-phenylenebis[4-amino- molecule provides a strong driving force for self-assembly into ordered nanostructures. This bottom-up approach to fabricating nanomaterials is of great interest for creating functional materials with precise nanoscale architectures.

Fabrication of Ordered Nanostructures

The self-assembly of molecules similar to Benzamide, N,N'-1,3-phenylenebis[4-amino- is governed by a combination of directional hydrogen bonding and π-π stacking interactions between the aromatic rings. nih.gov These non-covalent interactions can lead to the formation of various ordered nanostructures, such as nanofibers, nanoribbons, and nanosheets.

While direct studies on the self-assembly of Benzamide, N,N'-1,3-phenylenebis[4-amino- are not extensively reported, research on related aromatic oligoamides and benzene-1,3,5-tricarboxamides has shown their propensity to form one-dimensional, rod-like structures stabilized by threefold hydrogen bonding. nih.gov The presence of amide linkages is crucial for creating open coordination sites and facilitating these interactions. researchgate.net In solution, these interactions can lead to the formation of supramolecular polymers. nih.gov

Influence of Molecular Design on Nanoscale Morphology

The molecular design of Benzamide, N,N'-1,3-phenylenebis[4-amino- plays a critical role in determining the morphology of the resulting nanostructures. The meta-substitution pattern of the central phenylene ring is expected to induce curvature in the self-assembled structures, potentially leading to the formation of helical or crescent-shaped nano-objects. This is in contrast to the linear, rod-like structures typically formed by para-substituted analogues.

The balance between the hydrogen-bonding amide groups and the hydrophobic aromatic rings influences the packing of the molecules and the resulting nanoscale morphology. The introduction of flexible side chains or other functional groups could be a strategy to further control the self-assembly process and create more complex nanostructures. The study of aromatic peptide amphiphiles, which share structural similarities, has shown that the N-terminal aromatic component, linker segment, and peptide sequence all significantly influence the self-assembly process and the final supramolecular architecture.

Optical and Electronic Properties of Derived Materials

Polymers and materials derived from Benzamide, N,N'-1,3-phenylenebis[4-amino- are expected to possess interesting optical and electronic properties due to their extended π-conjugated systems. These properties are of significant interest for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and sensors.

Aromatic polyamides containing triphenylamine (B166846) units, which are structurally related to the polymers that can be synthesized from the target compound, are known to be electroactive and have potential applications as hole-transporting layer materials in electronic devices. ntu.edu.tw

Studies on a similar aromatic polyamide, polymeric p-benzoyl-4,4'-diaminobenzoylaniline, have shown that it emits strong blue fluorescence at around 420 nm when excited by UV light. scirp.org This luminescence is attributed to π-π* transitions within the conjugated polymer backbone. scirp.org Other research on polyamides with methoxy-substituted triphenylamine moieties has reported fluorescence emission maxima in the range of 394–460 nm. researchgate.net

Compound/Polymer FamilyAbsorption Maxima (λmax)Emission Maxima (λem)Reference
Methoxy-substituted TPA-based polyamides264-377 nm394-460 nm researchgate.net
1,3-Phenylene bis(4-methoxybenzylideneamine)260-370 nmPurple PL researchgate.net
Polymeric p-benzoyl-4,4'-diaminobenzoylanilineNot specified~420 nm (Blue) scirp.org

Investigation of Luminescent Properties

For instance, research on certain aromatic polyamides has demonstrated strong blue fluorescence. In one study, a polymeric p-benzoyl-4,4'-diaminobenzoylaniline was found to emit a strong blue fluorescence centered at approximately 420 nm. This luminescence is attributed to the electronic structure and electron density within the polymer's main chain, which includes structural units comparable to "Benzamide, N,N'-1,3-phenylenebis[4-amino-".

Furthermore, hyperbranched aromatic polyamides, also known as aramids, synthesized from monomers like 1,3,5-tri(4-carboxyl phenyl) benzene (B151609) and p-phenylenediamine (B122844), have been reported to exhibit strong fluorescence. The emission characteristics of these materials were found to be solvent-dependent, showing strong blue fluorescence in dimethyl sulfoxide (B87167) (DMSO) and strong green fluorescence in dimethylformamide (DMF). This solvatochromism suggests that the local environment can influence the electronic transitions responsible for luminescence.

These findings on related aromatic polyamides suggest that "Benzamide, N,N'-1,3-phenylenebis[4-amino-" could also possess interesting luminescent properties, making it a candidate for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, or as a luminescent tag in more complex molecular systems. The presence of the 1,3-phenylene linkage may influence the conformation of the molecule and, consequently, its solid-state packing and photophysical behavior.

Related MaterialEmission Wavelength (nm)Observed ColorReference Context
Polymeric p-benzoyl-4,4'-diaminobenzoylaniline~420BlueFluorescence in the solid state.
Hyperbranched Aramid in DMSONot SpecifiedBlueSolvent-dependent fluorescence.
Hyperbranched Aramid in DMFNot SpecifiedGreenSolvent-dependent fluorescence.

Charge Transport Characteristics in Organic Electronics

The field of organic electronics relies on molecules and polymers that can efficiently transport charge carriers (electrons or holes). The structure of "Benzamide, N,N'-1,3-phenylenebis[4-amino-", with its aromatic and amine functionalities, is reminiscent of motifs found in hole-transporting materials. The lone pairs of electrons on the nitrogen atoms can contribute to the highest occupied molecular orbital (HOMO), and the delocalized π-systems of the phenyl rings can facilitate the movement of holes between adjacent molecules in a solid-state device.

Direct measurements of the charge transport characteristics for this specific benzamide derivative are not extensively documented. However, research into related semiaromatic polyamides has shown that this class of materials can be engineered to exhibit significant charge carrier mobility. For example, by incorporating electron-deficient units like dicyanoperylene bisimide into an aliphatic polyamide backbone, n-type polymer semiconductors with charge carrier mobilities of approximately 10⁻² cm² V⁻¹ s⁻¹ have been developed. While the structure of these materials differs significantly, this research demonstrates that the polyamide framework is not inherently insulating and can be functionalized to support charge transport.

The triphenylamine unit, which shares structural similarities with the N-phenylbenzamide moiety, is a well-known building block for hole-transporting materials used in perovskite solar cells and OLEDs. The delocalization of the HOMO over the entire molecule is a key factor for efficient hole transport. Theoretical studies on triphenylamine derivatives with different π-linkers have shown that the spatial overlap of molecular orbitals between adjacent molecules is crucial for determining whether a material will be a better hole or electron conductor.

Given these analogies, it is plausible that "Benzamide, N,N'-1,3-phenylenebis[4-amino-" could exhibit hole-transporting properties. The efficiency of charge transport would be highly dependent on the solid-state packing of the molecules, which influences the electronic coupling between them. Further research, including thin-film fabrication and characterization using techniques like time-of-flight photoconductivity or space-charge-limited current measurements, would be necessary to quantify its charge transport capabilities.

Related Material ClassPropertyObserved ValueReference Context
Semiaromatic polyamides with dicyanoperylene bisimide unitsCharge Carrier Mobility~10⁻² cm² V⁻¹ s⁻¹Demonstrates potential for n-type conductivity in functionalized polyamides.
Polymeric Dopant-Free Hole Transporting MaterialsHole Mobility10⁻⁴ - 10⁻⁶ cm² V⁻¹ s⁻¹ (typical)General range for organic hole transport materials.

Coordination Chemistry and Metal Ligand Interactions

Ligand Design Principles for Transition Metal Complexation

The design of ligands for specific applications in catalysis, sensing, or materials science hinges on a thorough understanding of the ligand's coordination behavior. For L, the key design considerations revolve around the nature of its donor atoms and the flexibility of the ligand backbone.

The primary donor sites in L are the nitrogen and oxygen atoms of the amide groups and the nitrogen atoms of the terminal amino groups. The amino groups, being Lewis bases, readily coordinate to metal ions. multiplexgroup.com The amide group presents a more complex scenario. While the carbonyl oxygen is a hard donor and can coordinate to metal ions, the amide nitrogen can also participate in coordination, often upon deprotonation, which is facilitated by the presence of a metal ion. acs.orgarizona.edu This dual nature of the amide group allows for various coordination modes.

Chelation involving both the amino and amide groups can lead to the formation of stable five- or six-membered chelate rings, which is a thermodynamically favorable process. wikipedia.org The specific mode of chelation will depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent), and the presence of ancillary ligands. For instance, harder metal ions will likely favor coordination with the hard oxygen donor of the amide, while softer metals might show a preference for the softer nitrogen donors.

Table 1: Potential Donor Sites and Their Properties in Ligand L

Functional GroupDonor Atom(s)HSAB CharacterPotential for Chelation
AmideO, NO (hard), N (borderline/soft after deprotonation)Can form chelate rings with adjacent amino groups or bridge metal centers.
AminoNBorderlineCan participate in chelation with amide groups.

Depending on the coordination number of the metal ion and the denticity of the ligand, various isomers (e.g., cis/trans, mer/fac) can be formed. ntu.edu.sg For an octahedral complex with two tridentate ligands, for example, both meridional (mer) and facial (fac) isomers are possible. The preference for one isomer over another will be influenced by steric hindrance between the ligands and the electronic preferences of the metal center. irb.hr The bulky nature of the benzamide (B126) groups can play a significant role in directing the stereochemical outcome of complexation.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to L is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure solubility of both the ligand and the metal salt and to facilitate the complexation reaction.

Ligand L possesses the potential to form both mononuclear and polynuclear complexes. In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. mdpi.com Given the presence of two distinct coordinating units on the 1,3-phenylene backbone, L can act as a chelating ligand to a single metal center.

Alternatively, L can act as a bridging ligand, connecting two or more metal centers to form polynuclear assemblies. researchgate.netnih.gov This can occur if the coordinating units on either side of the phenylene ring bind to different metal ions. The formation of mononuclear versus polynuclear species can often be controlled by adjusting the metal-to-ligand stoichiometry during the synthesis. A higher ligand-to-metal ratio generally favors the formation of mononuclear complexes.

Several spectroscopic techniques are instrumental in characterizing the formation and structure of metal complexes of L.

Infrared (IR) Spectroscopy: Coordination of the amide group to a metal ion typically results in a shift of the C=O stretching frequency (amide I band) to a lower wavenumber. nih.gov Similarly, the N-H stretching frequencies of both the amide and amino groups will be altered upon coordination. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

¹H NMR Spectroscopy: The chemical shifts of the protons in the vicinity of the coordinating atoms will be affected by the coordination to a paramagnetic or diamagnetic metal ion. Broadening of signals is often observed upon coordination to a paramagnetic metal center. Changes in the chemical shifts of the amide and amine protons can provide direct evidence of their involvement in coordination. brieflands.com

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes will show bands corresponding to ligand-based π-π* transitions, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are indicative of coordination. nih.gov The position and intensity of these bands can provide information about the geometry and electronic structure of the complex.

Table 2: Expected Spectroscopic Shifts Upon Complexation of Ligand L

Spectroscopic TechniqueObservable ChangeInterpretation
IR SpectroscopyShift in ν(C=O) and ν(N-H)Coordination of amide and amino groups.
¹H NMR SpectroscopyChange in chemical shifts of aromatic and N-H protonsInvolvement of specific groups in metal binding.
UV-Visible SpectroscopyAppearance of new charge-transfer bandsFormation of a coordination complex.

Catalytic and Sensing Applications of Coordination Compounds

While specific applications for complexes of L are not extensively documented, the coordination chemistry of analogous aromatic amide and amine ligands suggests potential utility in catalysis and sensing.

Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. nih.govresearchgate.netresearchgate.net The ability of ligands like L to stabilize different oxidation states of a metal and to provide a specific coordination environment can be harnessed to develop catalysts for reactions such as oxidation, reduction, and cross-coupling. orientjchem.orguwindsor.ca The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic rings to optimize the catalytic activity.

Sensing: The photophysical properties of aromatic ligands are often modulated upon coordination to a metal ion. nih.gov This can form the basis for the development of fluorescent or colorimetric sensors for the detection of specific metal ions or anions. bohrium.comnih.govresearchgate.net For instance, the fluorescence of L might be quenched or enhanced upon binding to a particular metal ion, allowing for its selective detection. The presence of multiple binding sites could also lead to the development of ratiometric sensors.

Supramolecular Architectures and Self Assembly

Hydrogen Bonding Networks in Crystalline and Solution States

The primary driving force for the self-assembly of Benzamide (B126), N,N'-1,3-phenylenebis[4-amino- is hydrogen bonding. Amide groups are well-established motifs for forming robust, linear hydrogen-bonded chains, a fundamental interaction in both synthetic polymers and biological systems like proteins. nih.gov In the solid state, benzamide molecules are known to form extensive intermolecular hydrogen bonds with neighboring molecules, creating stable crystalline lattices. researchgate.net

The molecular structure of Benzamide, N,N'-1,3-phenylenebis[4-amino- contains four N-H hydrogen bond donors (two from the amides, two from the terminal amino groups) and four primary hydrogen bond acceptors (two amide carbonyl oxygens and the lone pairs on the two amino nitrogens). This multiplicity of sites allows for the formation of intricate and stable hydrogen-bonded networks.

In both crystalline and solution phases, the secondary amide groups (–CO–NH–) are the most potent interaction sites. They typically engage in N–H···O=C hydrogen bonding, leading to the formation of one-dimensional tapes or chains. rsc.org The 1,3-phenylene spacer places the two benzamide units at a 120° angle, which can direct the assembly into curved or zigzagging chains. The terminal 4-amino groups add another layer of complexity, potentially forming N–H···N or N–H···O=C bonds that can link these primary chains into two-dimensional sheets or more complex three-dimensional networks. The interplay between these strong, directional amide-amide interactions and the additional linkages provided by the amino groups governs the final supramolecular architecture.

Interaction TypeDonor GroupAcceptor GroupTypical Energy (kJ/mol)Resulting Supramolecular Motif
Amide–AmideAmide N–HAmide C=O20–401D Chains/Tapes
Amide–AminoAmide N–HAmino N10–25Inter-chain Cross-linking
Amino–AmideAmino N–HAmide C=O15–30Inter-chain Cross-linking / Sheet Formation
Amino–AminoAmino N–HAmino N5–20Weak Inter-chain Linkages

The strength of the hydrogen bonds, and thus the stability of the resulting assembly, can be finely tuned by introducing substituents onto the aromatic rings. The electronic nature of these substituents alters the electron density of the functional groups involved in hydrogen bonding. This principle is widely used to modulate the properties of supramolecular systems. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or cyano (–CN) groups decrease the electron density on the aromatic ring. When placed on the 4-aminobenzamide (B1265587) moiety, an EWG would increase the acidity of the amide and amino N-H protons, making them stronger hydrogen bond donors. This generally leads to more stable and well-ordered assemblies. mdpi.com

These substituent effects provide a rational design strategy to control the thermodynamics and kinetics of self-assembly. mdpi.com

Substituent Type (R)Position on RingEffect on Amide N–HEffect on Amide C=OPredicted Impact on H-Bond Strength
Electron-Withdrawing (e.g., –NO₂)4-aminobenzamide ringIncreased acidity (Stronger Donor)Decreased basicity (Weaker Acceptor)Strengthened N–H···O bond
Electron-Donating (e.g., –OCH₃)4-aminobenzamide ringDecreased acidity (Weaker Donor)Increased basicity (Stronger Acceptor)Context-dependent; may strengthen or weaken
Halogen (e.g., –F, –Cl)Any ringIncreased acidity via inductionDecreased basicity via inductionGenerally strengthened bond

Design and Construction of Supramolecular Frameworks

The well-defined structure and strong binding motifs of Benzamide, N,N'-1,3-phenylenebis[4-amino- make it an excellent building block for the bottom-up construction of functional materials.

The terminal primary amino groups are key functionalities for incorporating this molecule into permanently porous crystalline materials like Covalent Organic Frameworks (COFs). COFs are constructed from organic linkers connected by strong, reversible covalent bonds. The reaction of the diamino functionality of Benzamide, N,N'-1,3-phenylenebis[4-amino- with poly-aldehyde linkers (e.g., 1,3,5-triformylbenzene) yields highly stable, crystalline imine-linked COFs. cd-bioparticles.netresearchgate.net The 1,3-substitution pattern of the central ring acts as a rigid, angular node, which can be used to direct the topology of the resulting 2D or 3D framework. The amide groups within the linker backbone can impart additional stability and functionality to the pore walls of the COF. nih.govnih.gov

Linker Co-MonomerResulting BondPotential COF TopologyKey Feature
1,3,5-Triformylbenzene (TFB)Imine (C=N)Hexagonal (2D)High surface area, permanent porosity
Terephthalaldehyde (PDA)Imine (C=N)Linear chain / Sheet (2D)Stacked layered structure
Pyrene-2,7-dicarbaldehydeImine (C=N)Sheet (2D)Potential for π-electronic conductivity

In solution, molecules like Benzamide, N,N'-1,3-phenylenebis[4-amino- can self-assemble into one-dimensional fibrillar networks. researchgate.net This process is driven by the strong, directional hydrogen bonding of the amide groups, which promotes anisotropic growth into long nanofibers. As these fibers grow and intersect, they form a three-dimensional network that can immobilize solvent molecules, resulting in the formation of a supramolecular organogel or hydrogel. nih.gov The gelation ability is highly dependent on the solvent, as the solvent competes for hydrogen bonding sites on the molecule. Bis-amide compounds are well-known to be effective low-molecular-weight gelators. tandfonline.comacs.org The combination of amide-driven fiber formation and intermolecular interactions from the amino groups makes this molecule a promising candidate for creating such soft materials. bohrium.com

Dynamic Supramolecular Systems and Responsive Materials

A key feature of supramolecular chemistry is the dynamic and reversible nature of non-covalent interactions. rsc.org This allows for the creation of "smart" materials that can change their structure and properties in response to external stimuli. acs.orgresearchgate.net

Assemblies of Benzamide, N,N'-1,3-phenylenebis[4-amino- could be designed to be responsive to various triggers:

pH-Responsiveness: The terminal amino groups are basic and can be protonated in acidic conditions. This protonation would introduce electrostatic repulsion and disrupt the delicate network of hydrogen bonds, leading to the disassembly of the supramolecular structure (e.g., dissolution of a gel). nih.gov

Guest-Responsiveness: The ordered structure of the self-assembled state may contain cavities or binding sites. The introduction of specific guest molecules that can bind to these sites could trigger a structural rearrangement. Aromatic oligoamides have been shown to form cavities that bind anions or other guests. rsc.orgproquest.com

Photo-Responsiveness: While the parent molecule is not photo-responsive, it could be co-assembled with a photo-switchable molecule (e.g., an azobenzene (B91143) derivative) or chemically modified to include such a moiety. Light-induced isomerization could then be used to reversibly assemble and disassemble the material. osaka-u.ac.jp

These responsive behaviors are central to the development of advanced materials for applications in sensing, controlled release, and adaptive systems. rsc.org

StimulusTarget Functional GroupMechanism of ActionPotential Material Response
Change in pH (Acid)Terminal Amino GroupProtonation → Electrostatic RepulsionGel-Sol Transition / Dissolution
Anion BindingAmide N–H ArrayCompetitive H-Bonding / Conformation ChangeStructural Reorganization / Color Change
TemperatureHydrogen BondsIncreased Thermal Motion → Bond DisruptionReversible Disassembly / Melting
Light (with modification)Photo-isomerizable UnitChange in Molecular GeometryMacroscopic Shape Change / Disassembly

Table of Compounds Mentioned

Compound NameAbbreviation
Benzamide, N,N'-1,3-phenylenebis[4-amino--
1,3,5-TriformylbenzeneTFB
TerephthalaldehydePDA
Azobenzene-

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Exploration of Molecular Recognition and Mechanistic Biological Interactions

Principles of Ligand-Target Binding Through Non-Covalent Interactions

The interaction of any ligand, including benzamide (B126) derivatives, with its biological target is governed by a variety of non-covalent forces. These interactions are crucial for the specificity and affinity of the binding.

Hydrogen Bonding and Electrostatic Contributions

The Benzamide, N,N'-1,3-phenylenebis[4-amino- molecule possesses several functional groups capable of participating in hydrogen bonding and electrostatic interactions. The primary amino groups (-NH2) and the amide linkages (-CONH-) can act as both hydrogen bond donors and acceptors. The carbonyl oxygen of the amide group is a prominent hydrogen bond acceptor. These groups would be expected to form key interactions with polar residues within a protein's binding pocket or with the phosphate (B84403) backbone and base pairs of nucleic acids. However, specific studies quantifying these contributions for this molecule are not available.

Investigation of Interactions with Specific Biomolecular Targets

There is a lack of specific published research investigating the interactions of Benzamide, N,N'-1,3-phenylenebis[4-amino- with particular biomolecular targets. While research exists for other benzamide-containing compounds, such as derivatives of the 1,4-phenylenebis isomer which have been studied as DNA methyltransferase inhibitors, this information cannot be directly extrapolated to the 1,3-isomer due to differences in molecular geometry and electronic properties.

Protein Binding Mechanisms and Conformational Changes

No specific studies detailing the protein binding mechanisms or any induced conformational changes upon binding of Benzamide, N,N'-1,3-phenylenebis[4-amino- have been identified.

Mechanistic Insights into Biological Activity

Due to the absence of studies on its interaction with specific biological targets, there are no mechanistic insights into the biological activity of Benzamide, N,N'-1,3-phenylenebis[4-amino- to report at this time.

Antioxidant Properties and Redox Chemistry

There is currently no available scientific literature detailing the antioxidant properties or redox chemistry of Benzamide, N,N'-1,3-phenylenebis[4-amino-. While studies on other amino-substituted benzamide derivatives have demonstrated potential for antioxidant activity, often influenced by the presence and position of hydroxyl and methoxy (B1213986) groups, no such investigations have been reported for this specific compound. nih.gov Research into the broader class of N-arylbenzamides suggests that amino and amide moieties can contribute to their antioxidative potential, but direct experimental data for Benzamide, N,N'-1,3-phenylenebis[4-amino- is absent. nih.gov

Modulation of Enzyme Activity and Receptor Function

The scientific literature lacks any studies on the modulation of enzyme activity or receptor function by Benzamide, N,N'-1,3-phenylenebis[4-amino-. The benzamide scaffold is a known feature in a variety of enzyme inhibitors, including those for cyclooxygenase, histone deacetylases (HDACs), and dipeptidyl peptidase-IV (DPP-IV). researchgate.netnih.govdovepress.comnih.gov Similarly, bis-benzamide structures have been investigated as inhibitors of protein-protein interactions, such as the androgen receptor–coactivator interaction. nih.gov However, no research has been published that specifically examines the effects of Benzamide, N,N'-1,3-phenylenebis[4-amino- on any enzyme or receptor.

Cellular Pathway Perturbations

Consistent with the lack of data in the aforementioned areas, there is no information available regarding any cellular pathway perturbations induced by Benzamide, N,N'-1,3-phenylenebis[4-amino-. While various benzamide derivatives have been shown to induce cellular effects such as cell cycle arrest and apoptosis as a consequence of enzyme inhibition, no such cellular studies have been conducted on this specific compound. nih.gov

Future Research Directions and Emerging Applications

Advanced Synthetic Methodologies and Scalability

Future research will likely focus on refining the synthesis of Benzamide (B126), N,N'-1,3-phenylenebis[4-amino- and its derivatives to enhance efficiency, scalability, and purity. While traditional methods involving the condensation of 1,3-phenylenediamine with 4-nitrobenzoyl chloride followed by reduction are effective, advancements in catalytic systems and process intensification will be crucial for industrial-scale production.

Key areas of exploration will include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and greater control over reaction parameters. Developing a robust flow synthesis protocol for this compound could lead to higher yields and purity while minimizing waste.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the amidation and reduction steps. Further optimization of microwave parameters could provide a rapid and energy-efficient synthetic route.

Green Chemistry Approaches: The development of more environmentally benign synthetic methods is a critical future direction. This includes exploring the use of greener solvents, recyclable catalysts, and minimizing the use of hazardous reagents. For instance, catalytic transfer hydrogenation as a substitute for traditional reduction methods could offer a safer and more sustainable alternative.

The scalability of these advanced methodologies will be a primary concern, ensuring that the production of Benzamide, N,N'-1,3-phenylenebis[4-amino- can meet the demands of potential large-scale applications in functional materials.

Rational Design of Next-Generation Functional Materials

The unique structure of Benzamide, N,N'-1,3-phenylenebis[4-amino- makes it an ideal building block for a new generation of high-performance polymers, particularly aramids (aromatic polyamides). The meta-phenylene linkage is known to impart improved solubility and processability compared to its para-substituted counterparts, without significantly compromising thermal stability. ntu.edu.twntu.edu.tw

Future research in this area will focus on:

Tailoring Polymer Properties: By copolymerizing Benzamide, N,N'-1,3-phenylenebis[4-amino- with various diacyl chlorides, researchers can fine-tune the properties of the resulting aramids. For example, incorporating flexible linkages can enhance solubility and toughness, while rigid, planar monomers can increase thermal stability and mechanical strength. nih.govnih.gov

Computational Modeling: The use of molecular modeling and simulation will be instrumental in predicting the properties of novel polymers derived from this diamine. This rational design approach can accelerate the discovery of materials with specific desired characteristics, such as high glass transition temperatures (Tg), specific mechanical moduli, or tailored optical properties.

Functional Group Incorporation: The primary amine groups on the benzamide units offer sites for post-polymerization modification. This allows for the introduction of a wide range of functional groups to impart specific functionalities, such as flame retardancy, photoactivity, or biocompatibility.

The table below outlines the potential properties of aramids derived from Benzamide, N,N'-1,3-phenylenebis[4-amino- based on data from analogous polymer systems.

PropertyProjected Value RangeRationale for Projection
Glass Transition Temperature (Tg)200 - 280 °CBased on aramids with meta-linkages and bulky side groups which tend to have Tg in this range. ntu.edu.twnih.gov
10% Weight Loss Temperature (TGA)> 500 °CAromatic polyamides generally exhibit high thermal stability. ntu.edu.twmdpi.com
Tensile Strength90 - 120 MPaIn line with values reported for flexible and tough aramid films. ntu.edu.twnih.gov
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP)The meta-phenylene structure disrupts chain packing, enhancing solubility. ntu.edu.twntu.edu.tw

Note: These values are projections based on existing literature for structurally similar aramids and will require experimental validation for polymers specifically derived from Benzamide, N,N'-1,3-phenylenebis[4-amino-.

Integration into Hybrid Systems and Multicomponent Assemblies

The integration of Benzamide, N,N'-1,3-phenylenebis[4-amino- based materials into hybrid and multicomponent systems is a promising avenue for creating materials with synergistic properties. The functional groups present in this molecule provide handles for interfacing with other material classes.

Future research will likely explore:

Organic-Inorganic Hybrids: The amine and amide functionalities can act as coordination sites for metal ions or as anchoring points for inorganic nanoparticles (e.g., silica, titania). This could lead to the development of hybrid materials with enhanced mechanical strength, thermal stability, and novel electronic or optical properties.

Polymer Blends and Composites: Blending aramids derived from this diamine with other polymers can create materials with a tailored balance of properties. For example, blending with more flexible polymers could improve impact resistance, while reinforcement with carbon nanotubes or graphene could enhance electrical conductivity and mechanical strength.

Supramolecular Assemblies: The hydrogen bonding capabilities of the amide linkages can be exploited to create ordered supramolecular structures. This could lead to the development of self-healing materials, stimuli-responsive gels, and advanced membrane materials with highly controlled pore structures.

Interdisciplinary Approaches in Chemical Biology and Advanced Materials

The intersection of materials science with chemical biology offers exciting opportunities for the application of materials derived from Benzamide, N,N'-1,3-phenylenebis[4-amino-. The biocompatibility and functionality of these materials can be tailored for specific biological applications.

Emerging interdisciplinary research directions include:

Biomaterials for Tissue Engineering: The development of biocompatible and biodegradable scaffolds for tissue engineering is a major area of research. Aramids with tailored mechanical properties and surface functionalities derived from this diamine could serve as advanced scaffolds that mimic the extracellular matrix.

Drug Delivery Systems: The porous nature of some polymer networks based on this compound could be harnessed for controlled drug release applications. The functional groups could also be used to attach targeting ligands for site-specific drug delivery.

Biosensors: The integration of these materials with biological recognition elements (e.g., enzymes, antibodies) could lead to the development of novel biosensors. The polymer matrix could provide a stable and biocompatible environment for the sensing element, while also transducing the biological signal into a measurable output.

The versatility of Benzamide, N,N'-1,3-phenylenebis[4-amino- as a monomer and a molecular building block positions it as a key component in the future of advanced materials. Continued research across these interdisciplinary fronts will undoubtedly unlock new and transformative technologies.

Q & A

Q. What are the established synthetic methodologies for Benzamide, N,N'-1,3-phenylenebis[4-amino-?

The synthesis typically involves stepwise amidation or coupling reactions. For example, analogous compounds like N,N'-bis(4-aminobenzoyl)ethylenediamine (CAS 34066-78-9) are synthesized via condensation of 4-aminobenzoic acid derivatives with diamines under reflux in aprotic solvents (e.g., dichloromethane or acetonitrile) using coupling agents like trichloroisocyanuric acid (TCCA) . Purification often employs column chromatography or recrystallization. Hazard analysis and Ames testing are critical for intermediates due to potential mutagenicity .

Q. What safety protocols are essential when handling this compound?

Prior to synthesis, conduct a hazard analysis for reagents (e.g., acyl chlorides, amines) and intermediates. Use fume hoods, gloves, and protective eyewear. For mutagenic intermediates (e.g., anomeric amides), follow protocols comparable to handling benzyl chloride, including waste segregation and proper ventilation . Store the compound in a dry, sealed container at 2–8°C to prevent decomposition .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Combine ¹H/¹³C NMR to verify amine and amide proton environments, FT-IR to confirm C=O (amide I band ~1650 cm⁻¹) and N-H stretches, and high-resolution mass spectrometry (HRMS) for molecular ion validation. For crystalline derivatives, X-ray diffraction (e.g., SHELX refinement ) resolves bond lengths and stereochemistry.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Use SHELXL for small-molecule refinement, leveraging high-resolution data (e.g., synchrotron sources) to model disorder or hydrogen bonding. For example, N,N'-(1,3-phenylenebis(methylene))bis(furan-2-carboxamide) (CAS 415694-42-7) was resolved using SHELX with anisotropic displacement parameters for non-H atoms . Address twinning or pseudosymmetry with SHELXD for phase determination .

Q. What strategies mitigate discrepancies between experimental and computational data (e.g., DFT vs. NMR)?

Cross-validate using solvent effects in DFT calculations (e.g., PCM models) to match observed NMR chemical shifts. For thermodynamic properties (e.g., enthalpy of formation), compare experimental calorimetry data (ΔfH°solid ) with computational methods like Gaussian. Adjust force fields in molecular dynamics simulations to account for amide rotational barriers.

Q. How can this compound be applied in hybrid porous materials?

The rigid 1,3-phenylene backbone and hydrogen-bonding amide groups enable coordination with metal clusters (e.g., Fe³⁺ or Cr³⁺) to form metal-organic frameworks (MOFs). For example, hybrid solids with large pores (surface area >1000 m²/g) are synthesized via solvothermal methods . Characterize porosity using BET analysis and gas adsorption (e.g., CO₂ at 273 K).

Q. What experimental designs optimize catalytic activity in derivatives?

Functionalize the 4-amino groups with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance Lewis acidity. Test catalytic performance in model reactions (e.g., Friedel-Crafts alkylation) under varied conditions (solvent, temperature). Use kinetic profiling (e.g., in situ IR) to correlate activity with substituent effects.

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability?

Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, some anomeric amides decompose at >150°C, while others (e.g., N,N'-1,3-phenylenebis derivatives) show stability up to 200°C . Cross-reference with thermogravimetric analysis (TGA) under inert atmospheres to isolate degradation steps.

Q. Why do solubility profiles vary across solvents?

The compound’s solubility in polar aprotic solvents (e.g., DMF) vs. insolubility in water arises from its amphiphilic amide-aryl structure. Quantify solubility parameters (Hansen solubility parameters) and compare with solvent polarity indices. For insoluble derivatives, employ sonication or microwave-assisted dissolution .

Methodological Resources

Recommended software for structural modeling and refinement:

  • SHELX suite (SHELXL, SHELXD) for crystallography .
  • Gaussian 16 for DFT optimization and NMR shift prediction.
  • Mercury (CCDC) for visualizing hydrogen-bonding networks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.